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Compound of Interest

Compound Name: 4-Thiomorpholineacetamide

CAS No.: 765242-43-1

Cat. No.: B3357918

Get Quote

Molecular Weight: 160.24 g/mol

Introduction & Retrosynthetic Analysis[1]
4-Thiomorpholineacetamide (also known as 2-(thiomorpholin-4-yl)acetamide) is a critical

intermediate in medicinal chemistry, often serving as a polar "tail" in kinase inhibitors and G-

protein coupled receptor (GPCR) ligands. Its structure combines a thiomorpholine ring—known

for modulating lipophilicity and metabolic stability compared to its morpholine analogue—with a

primary amide functionality that offers hydrogen bonding capability.

Retrosynthetic Logic: The most robust synthetic route relies on a classic nucleophilic

substitution (

). The secondary amine of the thiomorpholine ring acts as the nucleophile, attacking the

-carbon of 2-chloroacetamide. This route is preferred over the acylation of (thiomorpholin-4-
yl)acetic acid due to the commercial availability and low cost of the haloacetamide precursor.

Reaction Scheme
The following diagram illustrates the reaction pathway and mechanism:
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Caption: Nucleophilic substitution pathway for the synthesis of 4-Thiomorpholineacetamide
via N-alkylation.

Safety Assessment (Critical)
Before initiating the protocol, the following hazards must be mitigated:

Thiomorpholine Stench: Thiomorpholine possesses a potent, disagreeable sulfide-like odor.

Control: All handling must occur in a high-efficiency fume hood.

Decontamination: Keep a bleach solution (10% sodium hypochlorite) ready to neutralize

glassware and spills immediately.

Alkylating Agents: 2-Chloroacetamide is a potent alkylating agent and potential sensitizer.

Avoid skin contact; use double nitrile gloves.

Exothermicity: The reaction of amines with alkyl halides can be exothermic. Reagents should

be combined slowly.

Materials & Equipment
Reagents
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Reagent Equiv. MW ( g/mol ) Purity Role

Thiomorpholine 1.0 103.19 >98% Nucleophile

2-

Chloroacetamide
1.1 93.51 >98% Electrophile

Potassium

Carbonate (

)

2.0 138.21 Anhydrous
Base (HCl

Scavenger)

Acetonitrile

(MeCN)
N/A 41.05 HPLC Grade Solvent

Ethyl Acetate /

Hexanes
N/A - ACS Grade Recrystallization

Equipment
250 mL Round-bottom flask (RBF) with magnetic stir bar.

Reflux condenser with inert gas inlet (

or Ar).

Oil bath or heating mantle with temperature controller.

Buchner funnel and vacuum filtration setup.

Rotary evaporator.

Experimental Protocol: Step-by-Step
Phase 1: Reaction Setup

Preparation: Oven-dry the 250 mL RBF and stir bar. Allow to cool under a stream of nitrogen.

Solvent & Base: Charge the flask with Acetonitrile (100 mL) and Anhydrous

(27.6 g, 200 mmol).
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Note: Anhydrous conditions are preferred to prevent hydrolysis of the amide, though the

reaction is relatively robust.

Amine Addition: Add Thiomorpholine (10.3 g, 100 mmol) to the suspension. Stir at room

temperature for 5–10 minutes to ensure good dispersion.

Electrophile Addition: Add 2-Chloroacetamide (10.3 g, 110 mmol) in small portions over 5

minutes.

Why: Gradual addition controls the initial exotherm and prevents localized high

concentrations that could lead to side reactions.

Phase 2: Reaction & Monitoring[2]
Heating: Equip the flask with the reflux condenser. Heat the mixture to reflux (approx. 82°C).

Duration: Maintain reflux for 4–6 hours.

Monitoring (TLC): Check reaction progress using TLC (Mobile Phase: 5% Methanol in

Dichloromethane).

Visualization: Use Iodine stain or Ninhydrin (though Ninhydrin is specific to

primary/secondary amines, the disappearance of the thiomorpholine spot indicates

conversion).

Target: Complete consumption of thiomorpholine.

Phase 3: Workup & Purification
Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a

Buchner funnel to remove the inorganic salts (

and excess

). Wash the filter cake with cold Acetonitrile (2 x 20 mL).

Concentration: Combine the filtrate and washings. Concentrate under reduced pressure

(Rotovap) at 40°C to yield a crude solid residue.
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Recrystallization:

Dissolve the crude solid in a minimum amount of hot Ethyl Acetate.

Add Hexanes dropwise until the solution becomes slightly turbid.

Allow to cool slowly to room temperature, then place in an ice bath (

) for 1 hour.

Isolation: Filter the resulting white crystals. Wash with cold Hexanes.

Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours.

Experimental Workflow Diagram
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Caption: Operational workflow for the synthesis and purification of 4-
Thiomorpholineacetamide.

Analytical Validation
To ensure the integrity of the synthesized compound, compare your data against these

expected values.

Technique
Expected Signal /
Observation

Interpretation

Appearance
White to off-white crystalline

solid
High purity indication.

-NMR (

, 400 MHz)
7.10 (br s, 1H), 5.90 (br s, 1H)

Primary Amide

protons.

3.05 (s, 2H) (Singlet unique to product).

2.70–2.85 (m, 4H) of thiomorpholine ring.[1][2]

2.60–2.75 (m, 4H) of thiomorpholine ring.

MS (ESI) Confirms molecular weight.

Melting Point 120–125°C (Approximate)
Consistent with amide

derivatives of this class.

Troubleshooting & Optimization
Problem: Low Yield / Sticky Solid.

Cause: Incomplete removal of DMF (if used) or water contamination.

Solution: Use Acetonitrile as recommended. Ensure the crude is thoroughly dried before

recrystallization.
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Problem: Residual Starting Material (Thiomorpholine).

Cause: Reaction stopped too early or base was inactive.

Solution: Extend reflux time. Ensure

is finely powdered and anhydrous.

Problem: Product is colored (Yellow/Brown).

Cause: Oxidation of the sulfur atom or trace iodine impurities.

Solution: Recrystallize with a small amount of activated charcoal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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